3,4-Difluoro-5-methylaniline 3,4-Difluoro-5-methylaniline
Brand Name: Vulcanchem
CAS No.: 1505944-46-6
VCID: VC2879810
InChI: InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
SMILES: CC1=CC(=CC(=C1F)F)N
Molecular Formula: C7H7F2N
Molecular Weight: 143.13 g/mol

3,4-Difluoro-5-methylaniline

CAS No.: 1505944-46-6

Cat. No.: VC2879810

Molecular Formula: C7H7F2N

Molecular Weight: 143.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-5-methylaniline - 1505944-46-6

Specification

CAS No. 1505944-46-6
Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
IUPAC Name 3,4-difluoro-5-methylaniline
Standard InChI InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Standard InChI Key ISYXXORXVFRVKD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)F)N
Canonical SMILES CC1=CC(=CC(=C1F)F)N

Introduction

Physical and Chemical Properties

3,4-Difluoro-5-methylaniline is characterized by specific physical and chemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial settings.

Basic Identification and Properties

The fundamental identification and physical properties of 3,4-Difluoro-5-methylaniline are summarized in the following table:

PropertyValue
CAS Number1505944-46-6
Molecular FormulaC₇H₇F₂N
Molecular Weight143.14 g/mol
IUPAC Name3,4-difluoro-5-methylaniline
MDL NumberMFCD22490569
Physical StateSolid or semi-solid or liquid
Storage ConditionsKeep in dark place, sealed in dry conditions, room temperature
Purity (Commercial)≥97%

These properties identify 3,4-Difluoro-5-methylaniline as a relatively small aromatic compound with moderate molecular weight . The compound contains a benzene ring with an amino group, two fluorine atoms at positions 3 and 4, and a methyl group at position 5.

Structural Characteristics

The structural details of 3,4-Difluoro-5-methylaniline include:

  • InChI Code: 1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3

  • InChI Key: ISYXXORXVFRVKD-UHFFFAOYSA-N

  • SMILES Notation: NC1=CC(C)=C(F)C(F)=C1

The molecule features a benzene ring with an amino group at position 1, a methyl substituent at position 5, and fluorine atoms at positions 3 and 4. This specific arrangement of substituents creates an electron distribution pattern that affects its chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Applications

3,4-Difluoro-5-methylaniline has potential applications across various fields, primarily as a building block in organic synthesis.

Industrial Applications

The industrial applications of 3,4-Difluoro-5-methylaniline may include:

  • Fine Chemical Production: As a precursor for specialty chemicals

  • Materials Science: Incorporation into polymers or other materials to impart specific properties

  • Specialty Reagents: As a reagent in specific chemical transformations

The commercial availability of this compound from multiple suppliers suggests its relevance in current research and development efforts .

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The compound is classified with the GHS07 pictogram, indicating an irritant/harmful substance .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER/doctor

These safety measures are consistent with handling requirements for irritant chemicals and should be strictly followed to minimize risk during use .

Comparative Analysis with Similar Compounds

Comparing 3,4-Difluoro-5-methylaniline with structurally related compounds provides insights into structure-property relationships and potential applications.

CompoundCAS NumberMolecular WeightKey Structural FeaturesReference
3,4-Difluoro-5-methylaniline1505944-46-6143.14Reference compound
3,5-Difluoro-N-methylaniline470458-51-6143.13N-methylated with different fluorine positions
3-Fluoro-5-methylaniline52215-41-5125.14Single fluorine variant
3,4-Dichloro-5-methylaniline51719-45-0176.04Chlorinated analog
2,3-Difluoro-4-methylaniline886503-79-3Similar MWDifferent position of methyl group
3,4-difluoro-N-methylaniline138563-54-9143.13N-methylated variant

These structural analogs differ in the position of substituents or the identity of halogen atoms, which can significantly affect their physicochemical properties and reactivity. For example, the replacement of fluorine with chlorine (as in 3,4-Dichloro-5-methylaniline) would result in a compound with different electronic properties and potentially different biological activity.

Current Research and Future Perspectives

Current Research Trends

Current research involving fluorinated aromatic compounds extends across multiple disciplines:

  • Medicinal Chemistry: The unique properties of fluorinated compounds make them valuable in drug discovery. Fluorine substitution can modulate the electronic properties, lipophilicity, and metabolic stability of drug candidates.

  • Materials Science: Fluorinated compounds contribute to materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

  • Synthetic Methodology: Ongoing efforts focus on developing more efficient and selective methods for introducing fluorine into aromatic systems.

Future Research Directions

Future research involving 3,4-Difluoro-5-methylaniline might focus on:

  • Improved Synthesis: Development of more efficient, selective, and environmentally friendly synthetic routes.

  • Structure-Activity Relationships: Systematic studies to understand how the specific arrangement of fluorine atoms affects chemical reactivity and biological activity.

  • Novel Applications: Exploration of new applications in emerging fields such as organic electronics, photovoltaics, or specialized polymers.

  • Computational Studies: Theoretical investigations to predict and understand the electronic properties and reactivity patterns of fluorinated aromatics.

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